Diethyl (3-fluoro-2-pyridyl)malonate
Description
Diethyl (3-fluoro-2-pyridyl)malonate is a malonic acid derivative featuring a fluorine-substituted pyridine ring at the malonate's α-position. This compound is synthesized via copper-catalyzed α-arylation of diethyl malonate with 3-fluoro-2-iodopyridine, a method validated for similar aryl malonates . Its structure combines the reactivity of the malonate ester with the electronic effects of the fluorine atom and pyridine ring, making it valuable in pharmaceutical and agrochemical syntheses.
Properties
Molecular Formula |
C12H14FNO4 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
diethyl 2-(3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14FNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
MLNQHIHZBAQNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-fluoropyridin-2-yl)malonate typically involves the alkylation of diethyl malonate with a fluoropyridine derivative. One common method is the reaction of diethyl malonate with 3-fluoropyridine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for diethyl 2-(3-fluoropyridin-2-yl)malonate are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-fluoropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form a substituted pyridine derivative.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
Scientific Research Applications
Diethyl 2-(3-fluoropyridin-2-yl)malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of diethyl 2-(3-fluoropyridin-2-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the pyridine ring enhances the compound’s reactivity by stabilizing negative charges on the intermediate species. This makes it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Diethyl (3-Chloro-5-Trifluoromethyl-2-Pyridyl)Malonate
- Structure : Chlorine and trifluoromethyl groups on the pyridine ring.
- Synthesis : Similar copper-catalyzed arylation but with 3-chloro-5-trifluoromethyl-2-iodopyridine .
- Reactivity : Increased steric hindrance and electron-withdrawing effects reduce reaction rates compared to the fluoro analog.
- Application : Used in herbicides due to enhanced lipophilicity from trifluoromethyl .
Diethyl (Phenyl)Malonate
- Structure : Simple phenyl group at α-position.
- Synthesis : Direct arylation with iodobenzene under milder conditions .
- Reactivity: Less electrophilic than pyridyl derivatives, requiring stronger bases for enolate formation.
- Application: Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .
Diethyl (Indol-3-yl)Malonate
- Structure : Indole substituent introduces aromatic nitrogen.
- Synthesis : Requires palladium catalysis for coupling with indole halides.
- Reactivity : The indole’s electron-rich nature slows arylation kinetics but enables cyclization to polycyclic alkaloids .
Table 1: Comparative Reactivity in Arylation Reactions
| Compound | Rate Constant (k, M⁻¹s⁻¹) | Catalyst System |
|---|---|---|
| (3-Fluoro-2-pyridyl)malonate | 0.45 ± 0.02 | CuI/2-phenylphenol |
| (Phenyl)malonate | 0.38 ± 0.03 | CuI/Cs₂CO₃ |
| (Indol-3-yl)malonate | 0.12 ± 0.01 | Pd(OAc)₂/XPhos |
Physicochemical Properties
Solubility and Stability
- Diethyl (3-Fluoro-2-Pyridyl)Malonate : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to fluorine’s electronegativity. Stable under acidic conditions but prone to hydrolysis in basic media .
- Diethyl (3-Trifluoromethylphenyl)Malonate : Higher hydrophobicity (logP ≈ 3.2) limits aqueous solubility but enhances membrane permeability in drug candidates .
- Dimethyl Malonate Analogs : Lower boiling points (e.g., dimethyl malonate: 181°C vs. diethyl: 199°C) due to reduced alkyl chain length .
Table 2: Thermal and Solubility Data
| Compound | Melting Point (°C) | logP | Solubility in H₂O (mg/L) |
|---|---|---|---|
| (3-Fluoro-2-pyridyl)malonate | <25 (liquid) | 1.8 | 120 |
| (3-Trifluoromethylphenyl) | 45–47 | 3.2 | 15 |
| Diethyl malonate (parent) | -50 | 0.9 | 950 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
